3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester
Overview
Description
3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry This compound is characterized by the presence of a trifluoromethoxy group, a t-butyldimethylsilyloxy group, and a boronic acid pinacol ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate through the reaction of a suitable aryl halide with a boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.
Silylation: The t-butyldimethylsilyloxy group is introduced through silylation reactions using t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole.
Pinacol Ester Formation: Finally, the boronic acid intermediate is converted to the pinacol ester by reacting with pinacol in the presence of a suitable solvent, such as toluene, under reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or boronate species.
Substitution: The trifluoromethoxy and silyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as alkoxides, amines, and halides.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Borane or boronate derivatives.
Substitution: Substituted aryl derivatives with modified functional groups
Scientific Research Applications
3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug delivery and molecular recognition. The compound can interact with molecular targets through boron-oxygen interactions, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the trifluoromethoxy and silyloxy groups, making it less versatile in certain applications.
3-(t-Butyldimethysilyloxy)phenylboronic Acid Pinacol Ester: Similar structure but without the trifluoromethoxy group, affecting its reactivity and applications.
5-Trifluoromethoxyphenylboronic Acid Pinacol Ester: Lacks the silyloxy group, which can influence its stability and reactivity
Uniqueness
3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester is unique due to the presence of both trifluoromethoxy and t-butyldimethylsilyloxy groups. These functional groups enhance its reactivity, stability, and versatility in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenoxy]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BF3O4Si/c1-16(2,3)28(8,9)25-15-11-13(10-14(12-15)24-19(21,22)23)20-26-17(4,5)18(6,7)27-20/h10-12H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJDVIZLZYOVBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[Si](C)(C)C(C)(C)C)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BF3O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674757 | |
Record name | tert-Butyl(dimethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenoxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-36-5 | |
Record name | tert-Butyl(dimethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenoxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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